5Z,8Z,11Z,14Z-Eicosatetraenedioic acid
Overview
Description
20-carboxy Arachidonic Acid is a significant metabolite of 20-hydroxyeicosatetraenoic acid, produced primarily in renal tubular epithelial, endothelial, and microvascular smooth muscle cell cultures . This compound is known for its role in various biological processes, particularly in lipid metabolism and cellular signaling pathways.
Mechanism of Action
Target of Action
The primary target of 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is the Ras/MAP (microtubule-associated protein) pathway . This pathway plays a crucial role in cellular signal transduction and is involved in various cellular functions such as growth, differentiation, and survival.
Mode of Action
This compound, an arachidonic acid metabolite via cytochrome P4504A, acts as an activator of the Ras/MAP pathway . It interacts with its targets, leading to the activation of the pathway and resulting in changes in cellular functions .
Biochemical Pathways
The compound is a part of the eicosanoid biosynthesis pathway , which involves the conversion of arachidonic acid into various eicosanoids . These eicosanoids, including prostaglandins, thromboxanes, leukotrienes, lipoxins, and hydroxyeicosatetraenoic acids (HETEs), play significant roles in inflammation, immunity, and other physiological responses .
Result of Action
The activation of the Ras/MAP pathway by this compound leads to various molecular and cellular effects. For instance, it’s involved in the regulation of sodium, potassium, and chloride transport in the renal tubules . This regulation can impact fluid balance and blood pressure.
Biochemical Analysis
Biochemical Properties
5Z,8Z,11Z,14Z-Eicosatetraenedioic acid is an arachidonic acid metabolite via cytochrome P4504A . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is an activator of the Ras/MAP (microtubule-associated protein) pathway .
Cellular Effects
This compound influences cell function by modulating calcium flux and activating certain kinases and lipases . It impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic process . It interacts with enzymes or cofactors in this pathway, which could also include any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 20-carboxy Arachidonic Acid can be synthesized through the ω-oxidation of 20-hydroxyeicosatetraenoic acid using purified alcohol dehydrogenases three and four or by microsomes containing recombinant human cytochrome P450 4F3B .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves enzymatic conversion processes that are scalable for larger production needs.
Types of Reactions:
Oxidation: 20-carboxy Arachidonic Acid undergoes ω-oxidation to form its structure.
Reduction: Potential reduction reactions could involve the conversion of carboxylic groups to alcohols.
Substitution: Substitution reactions may occur at the double bonds present in the molecule.
Common Reagents and Conditions:
Oxidation: Alcohol dehydrogenases and cytochrome P450 enzymes are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) could be employed.
Substitution: Halogenation reagents such as bromine or chlorine could be used for substitution at double bonds.
Major Products:
Oxidation: 20-carboxy Arachidonic Acid itself is a product of ω-oxidation.
Reduction: Reduced forms of the compound with alcohol groups.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
20-carboxy Arachidonic Acid is extensively used in scientific research due to its role in lipid metabolism and cellular signaling. Some key applications include:
Chemistry: Studying lipid oxidation processes and the role of oxidized fatty acids in various chemical reactions.
Biology: Investigating its effects on cellular signaling pathways and its role in renal function.
Industry: Utilized in the development of biochemical assays and as a reference standard in lipid research.
Comparison with Similar Compounds
20-hydroxyeicosatetraenoic acid: The precursor of 20-carboxy Arachidonic Acid, involved in similar biological processes.
Arachidonic Acid: A polyunsaturated fatty acid that serves as a precursor to various eicosanoids.
Epoxyeicosatrienoic acids: Metabolites of arachidonic acid involved in anti-inflammatory and vasodilatory processes.
Uniqueness: 20-carboxy Arachidonic Acid is unique due to its dual activation of peroxisome proliferator-activated receptors alpha and gamma, which distinguishes it from other similar compounds that may only activate one type of receptor .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOJKUCHTMYINI-DTLRTWKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901276219 | |
Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79551-84-1 | |
Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79551-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 20-Carboxyarachidonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,20-eicosa-5,8,11,14-tetraenedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901276219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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